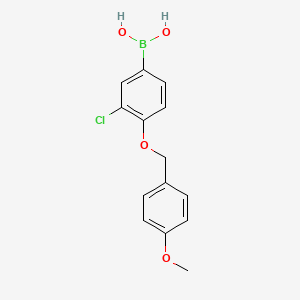

(3-Chloro-4-((4-methoxybenzyl)oxy)phenyl)boronic acid

Description

Properties

Molecular Formula |

C14H14BClO4 |

|---|---|

Molecular Weight |

292.52 g/mol |

IUPAC Name |

[3-chloro-4-[(4-methoxyphenyl)methoxy]phenyl]boronic acid |

InChI |

InChI=1S/C14H14BClO4/c1-19-12-5-2-10(3-6-12)9-20-14-7-4-11(15(17)18)8-13(14)16/h2-8,17-18H,9H2,1H3 |

InChI Key |

FLDXHMYIYQFSGJ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC2=CC=C(C=C2)OC)Cl)(O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the lithiation of a suitably substituted aryl halide followed by reaction with a boron electrophile such as trimethyl borate or triisopropyl borate. The presence of the 4-methoxybenzyl ether protecting group on the phenol is introduced prior to lithiation to prevent side reactions.

Stepwise Preparation

| Step | Description | Reagents & Conditions | Yield/Notes |

|---|---|---|---|

| 1. Protection of 3-chloro-4-hydroxyphenyl intermediate | Alkylation of 3-chloro-4-hydroxyphenyl derivative with 4-methoxybenzyl chloride | Base: Potassium carbonate; Solvent: DMF; Temperature: Elevated (~80°C) | High yield; protects phenol as 4-methoxybenzyl ether |

| 2. Halogen-lithium exchange | Treatment of 4-bromo-2-chloroanisole derivative with n-butyllithium in THF at -78°C | n-Butyllithium (2.5 M in hexane), stirring 30-60 min | Generates aryllithium intermediate |

| 3. Borylation | Addition of trimethyl borate or triisopropyl borate to aryllithium intermediate, warming to room temperature overnight | Boron electrophile excess (3-5 eq), stirring 1-12 h | Formation of boronic acid precursor |

| 4. Acidic workup and isolation | Quenching with aqueous acid (e.g., 2N HCl), extraction with ethyl acetate, concentration, and crystallization | Acid: 2N HCl; Solvent: ethyl acetate; Crystallization: cold hexane | Isolated as white solid; purity confirmed by NMR |

This sequence is adapted from established procedures for related chloro-methoxyphenylboronic acids with the additional protection step for the phenol as the 4-methoxybenzyl ether.

Detailed Reaction Conditions and Notes

Lithiation Step: The halogen-lithium exchange is performed at low temperature (-78°C) to avoid side reactions and ensure regioselectivity. The aryl bromide is selectively lithiated without affecting the chloro substituent.

Borylation: Triisopropyl borate is often preferred due to its higher reactivity and easier removal of byproducts. The reaction mixture is allowed to warm to room temperature and stirred overnight to ensure complete conversion.

Workup: The acidic quench converts the boronate ester intermediate to the free boronic acid. Multiple extractions and careful crystallization yield the pure product.

Alternative Synthetic Routes

Palladium-Catalyzed Borylation: An alternative method involves palladium-catalyzed Miyaura borylation of aryl halides using bis(pinacolato)diboron under mild conditions. This method can be applied to 3-chloro-4-((4-methoxybenzyl)oxy)phenyl derivatives but requires optimization to preserve the sensitive benzyl ether group.

Direct C–H Borylation: Emerging methods use iridium catalysts for direct C–H borylation of arenes, potentially bypassing the need for halogenated precursors. However, regioselectivity challenges exist for substituted phenyl rings like this compound.

Analytical Data Supporting Preparation

Nuclear Magnetic Resonance (NMR)

[^1H NMR](pplx://action/followup): Characteristic signals include aromatic protons at δ ~6.5–7.8 ppm, singlet for methoxy group at δ ~3.8 ppm, and signals corresponding to the benzyl ether moiety.

[^13C NMR](pplx://action/followup): Aromatic carbons, methoxy carbon (~55 ppm), and boronic acid carbon signals confirm substitution pattern.

Mass Spectrometry (MS)

- Molecular ion peak consistent with the molecular weight of this compound confirms molecular formula.

Purity and Crystallinity

- Crystallization from hexane or hexane/ethyl acetate mixtures yields white solids with melting points consistent with literature values.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 4-bromo-2-chloroanisole or 3-chloro-4-hydroxyphenyl derivative |

| Protection Group | 4-Methoxybenzyl (PMB) ether |

| Lithiation Agent | n-Butyllithium (2.5 M in hexane) |

| Boron Source | Trimethyl borate or triisopropyl borate |

| Solvent | Anhydrous tetrahydrofuran (THF) |

| Temperature | Lithiation at -78°C; borylation warming to 25°C overnight |

| Workup | Acidic quench with 2N HCl; extraction with ethyl acetate |

| Purification | Crystallization from cold hexane |

| Yield Range | Typically 60–85% depending on scale and conditions |

Research Findings and Optimization Notes

The protection of the phenolic hydroxyl as a 4-methoxybenzyl ether is crucial to prevent side reactions during lithiation and borylation steps.

The choice of boron electrophile affects yield and purity; triisopropyl borate often provides cleaner products.

Reaction temperature control during lithiation is essential to avoid lithium-halogen exchange at undesired positions.

Acidic workup must be carefully controlled to avoid hydrolysis or decomposition of the boronic acid.

Purification by crystallization is preferred over chromatography for scalability and purity.

The compound's stability under inert atmosphere and dry conditions is important to prevent boronic acid degradation.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-((4-methoxybenzyl)oxy)phenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

(3-Chloro-4-((4-methoxybenzyl)oxy)phenyl)boronic acid is primarily utilized in organic synthesis, particularly in:

- Suzuki-Miyaura Coupling Reactions : This reaction is crucial for forming carbon-carbon bonds, enabling the construction of complex organic molecules. The compound's ability to act as a coupling partner facilitates the synthesis of various biaryl compounds essential in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its biological activity:

- Targeting Biological Pathways : Boronic acids have been reported to interact with enzymes and receptors, making them suitable candidates for drug development. Research indicates that derivatives of boronic acids can inhibit specific kinases involved in cancer progression .

- Case Studies :

- One study explored the efficacy of boronic acid derivatives in combination therapies for lymphomas, demonstrating enhanced therapeutic effects against drug-resistant cancer cells .

- Another investigation highlighted the role of similar compounds in treating neglected diseases, such as African sleeping sickness, showcasing their potential as effective antitrypanosomal agents .

Biological Studies

The interactions of this compound with biological macromolecules are crucial for understanding its mechanism of action:

- Enzyme Inhibition : The compound's structure allows it to serve as an inhibitor for various enzymes, which can be beneficial in studying metabolic pathways and disease mechanisms.

- Cellular Activity : Studies have indicated that similar compounds exhibit submicromolar activity against cancer cell lines, suggesting that this compound may have comparable effects .

Mechanism of Action

The mechanism of action of (3-Chloro-4-((4-methoxybenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes oxidative addition with an aryl halide, followed by transmetalation and reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Reactivity in Cross-Coupling Reactions

- 4-(Methylthio)phenyl boronic acid ():

- Conductance studies under varying voltages (100–200 mV) show substituent-dependent electronic properties. The target compound’s methoxy group may similarly modulate conductance in molecular junctions.

Data Tables: Key Comparative Metrics

Table 1. Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| Target Compound | C₁₄H₁₃BClO₄ | 298.52 | 3-Cl, 4-(4-MeO-Bn-O) | 3.2 |

| (4-Chloro-3-hydroxyphenyl)boronic acid | C₆H₅BClO₃ | 172.37 | 4-Cl, 3-OH | 1.8 |

| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | C₁₆H₁₉BO₄ | 294.13 | 2-(MeOCH₂CH₂O-C₆H₄-OCH₂) | 2.9 |

*LogP values estimated using fragment-based methods.

Critical Analysis of Substituent Impact

- Electron-Donating vs.

- Steric Effects : Bulky groups like cyclopropylcarbamoyl () reduce reactivity, whereas the target compound’s linear (4-methoxybenzyl)oxy group balances steric accessibility and electronic modulation.

- Biological Specificity : The chlorine atom at position 3 may confer selectivity toward enzymes with hydrophobic active sites, as seen in HDAC inhibitors ().

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Chloro-4-((4-methoxybenzyl)oxy)phenyl)boronic acid, and how do reaction conditions influence yield?

- Methodology : Suzuki-Miyaura cross-coupling is a key reaction for aryl boronic acids. For analogs like 3-Chloro-4-(3',5'-dimethoxyphenyl)boronic acid, palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., Na₂CO₃) in THF/water mixtures at 60–80°C are effective. Purification via recrystallization or column chromatography ensures ≥95% purity .

- Critical Parameters : Monitor steric hindrance from the 4-methoxybenzyloxy group, which may slow coupling kinetics. Adjust ligand-to-metal ratios to optimize reactivity.

Q. How can NMR and LC-MS/MS be employed to confirm structural integrity and purity?

- NMR Analysis : Use ¹H/¹³C NMR to verify substitution patterns (e.g., methoxybenzyloxy group at C4, chlorine at C3). Boron-11 NMR (δ ~30 ppm) confirms boronic acid functionality .

- LC-MS/MS Validation : Adapt methods from impurity detection in boronic acid derivatives, such as Lumacaftor. Use C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) and MRM transitions for quantification. Limit of detection (LOD) can reach 0.1 ppm .

Advanced Research Questions

Q. What strategies enable functionalization of this boronic acid for subcellular targeting in therapeutic probes?

- Design Principles : Modify the methoxybenzyloxy group with amine linkers (e.g., 2-aminoethyl carbamoyl) to conjugate cargo (e.g., fluorophores, drugs). The boronic acid acts as a nuclear localization tag, leveraging pH-dependent boronate ester formation with diols in the nuclear envelope .

- Experimental Validation : Use confocal microscopy to track probe localization. Compare uptake efficiency in cell lines (e.g., HeLa) under varying pH conditions.

Q. How can genotoxic impurities (e.g., unreacted boronic acid precursors) be controlled during large-scale synthesis?

- Analytical Workflow : Implement LC-MS/MS with ICH Q3D-compliant validation. For example, quantify residual 3-chloro-4-hydroxybenzoic acid (a potential impurity) using a calibration curve (1–100 ppb). Ensure method robustness via spike-recovery tests (85–115% recovery) .

- Process Optimization : Introduce scavenger resins (e.g., polymer-bound triphenylphosphine) during workup to trap unreacted intermediates.

Q. How does the electronic environment of the boronic acid group influence its reactivity in nucleophilic substitutions?

- Computational Insights : Density Functional Theory (DFT) studies on analogs (e.g., 4-methoxyphenylboronic acid) show electron-donating groups (e.g., -OCH₃) reduce boron’s electrophilicity, slowing esterification with diols. Compare Hammett σ values to predict reactivity trends .

- Experimental Correlation : Measure reaction rates with model diols (e.g., sorbitol) via kinetic assays. Use ¹¹B NMR to monitor boronate ester formation in real-time .

Data Contradictions and Resolution

-

Contradiction : highlights boronic acids as nuclear tags, while emphasizes their potential genotoxicity.

-

Contradiction : LC-MS/MS methods in prioritize sensitivity, whereas NMR () focuses on structural specificity.

- Synergy : Combine LC-MS/MS (for trace impurity detection) with 2D NMR (e.g., HSQC, HMBC) for unambiguous structural confirmation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.